4-Hydrazino-4-oxobutanamide
Overview
Description
4-Hydrazino-4-oxobutanamide is a chemical compound with the molecular formula C4H9N3O2 . It has a molecular weight of 131.13 g/mol . The compound is also known by other names such as 4-hydrazinyl-4-oxobutanamide and 3-(hydrazinecarbonyl)propanamide .
Molecular Structure Analysis
The InChI string for 4-Hydrazino-4-oxobutanamide is InChI=1S/C4H9N3O2/c5-3(8)1-2-4(9)7-6/h1-2,6H2,(H2,5,8)(H,7,9)
. This string represents the molecular structure of the compound. The compound’s canonical SMILES string is C(CC(=O)NN)C(=O)N
.
Physical And Chemical Properties Analysis
4-Hydrazino-4-oxobutanamide has several computed properties. It has a molecular weight of 131.13 g/mol, an XLogP3-AA of -2.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 131.069476538 g/mol . The compound has a topological polar surface area of 98.2 Ų and a heavy atom count of 9 .
Scientific Research Applications
1. Mass Spectrometry Sensitivity Enhancer
4-Hydrazino-4-oxobutanamide has been utilized to increase the sensitivity of aldehydes and ketones analysis in electrospray ionization tandem mass spectrometry. A study found that this compound, as a modified Girard derivatizing reagent, enhanced signal intensity significantly, making it a universal profiling reagent for these compounds (Johnson, 2007).
2. Organic Synthesis Catalyst
In organic chemistry, 4-Hydrazino-4-oxobutanamide has been used in rhodium-catalyzed conjugate addition reactions. It was found to provide high regio- and enantioselectivity in the production of oxobutanamides, which could be converted into different targets (Zigterman et al., 2007).
3. Antioxidant and Antihaemolytic Agent
A study evaluating hydrazinoimidazolines, a class related to 4-Hydrazino-4-oxobutanamide, demonstrated their effectiveness as antioxidant and antihaemolytic agents. These compounds showed high potency in scavenging free radicals and protecting erythrocytes from oxidative stress (Sztanke et al., 2018).
4. Synthesis of Anti-nociceptive and Anti-inflammatory Compounds
4-Hydrazino-4-oxobutanamide derivatives have been synthesized and investigated for their anti-nociceptive and anti-inflammatory activities. This research highlights the potential of these compounds in medical applications, especially in pain and inflammation management (Turan-Zitouni et al., 2014).
5. Folding Proclivities in Peptide Building Blocks
This compound has been studied for its role in the local folding proclivities of cyclic β-amino acid building blocks. It helps in understanding stereochemical effects and structural changes in peptide research (Alauddin et al., 2015).
6. Probe for tert-Butoxy Radicals
A hydrazino-naphthalimide system based on 4-Hydrazino-4-oxobutanamide has been developed as a fluorogenic probe for tert-butoxy radicals. This highlights its application in detecting reactive oxygen species in vitro and in cellulo (Ma et al., 2013).
properties
IUPAC Name |
4-hydrazinyl-4-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-3(8)1-2-4(9)7-6/h1-2,6H2,(H2,5,8)(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVIWZQORMNQQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362867 | |
Record name | 4-hydrazino-4-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-4-oxobutanamide | |
CAS RN |
130673-36-8 | |
Record name | 4-hydrazino-4-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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